molecular formula C20H17Cl2NO3 B2650219 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-95-2

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2650219
CAS No.: 877810-95-2
M. Wt: 390.26
InChI Key: QCPNDNPIRFIFHG-UHFFFAOYSA-N
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Description

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused with a piperidine ring, which is further substituted with a 2,4-dichlorobenzoyl group. Such structural features make it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactionsThe final step involves the acylation of the spiro compound with 2,4-dichlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and acylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a chroman ring and a piperidine ring, along with the 2,4-dichlorobenzoyl group. This unique arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNDNPIRFIFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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